molecular formula C12H17NO2S B6616021 methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1339642-87-3

methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B6616021
CAS RN: 1339642-87-3
M. Wt: 239.34 g/mol
InChI Key: BHHTVHRHAZTIKI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MTEBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a heterocyclic compound containing both nitrogen and sulfur atoms, which makes it of interest to researchers in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used as a potential anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of xanthine oxidase, which is involved in the metabolism of purines. In addition, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, it is believed to act as an anti-cancer agent by inhibiting the growth of certain cancer cell lines.
Biochemical and Physiological Effects
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it is able to inhibit the activity of xanthine oxidase and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that it is able to reduce inflammation and inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in a wide range of experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments. For example, the exact mechanism of action of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not yet fully understood, making it difficult to predict the exact effects of the compound in different biological systems. Additionally, the compound is relatively new and has not been extensively studied, making it difficult to draw definitive conclusions about its effects.

Future Directions

There are a number of potential future directions for research involving methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. First, further research is needed to better understand the exact mechanism of action of the compound. This could include studying the effects of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate on different biological systems, as well as exploring the potential for using the compound in combination with other compounds. Additionally, further research is needed to explore the potential therapeutic applications of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to explore the potential for using methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in industrial applications, such as in the synthesis of other compounds.

Synthesis Methods

Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized through the reaction of 5-amino-4-ethyl-3-methyl-2-thiophenecarboxylic acid (AEMTCA) with formaldehyde and sodium hydroxide. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps. In the first step, the carboxylic acid group of AEMTCA is deprotonated, forming an anion. The anion then reacts with formaldehyde to form an imine, which is then hydrolyzed to form methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

properties

IUPAC Name

methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-7-5-4-6-8-9(7)10(11(13)16-8)12(14)15-2/h7H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHTVHRHAZTIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC2=C1C(=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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